molecular formula C20H20N2O4 B12804270 6,6'-Dimethoxy-1,2,3,4-tetrahydro-3,4'-biisoquinoline-7,7'-diol CAS No. 1810-60-2

6,6'-Dimethoxy-1,2,3,4-tetrahydro-3,4'-biisoquinoline-7,7'-diol

Cat. No.: B12804270
CAS No.: 1810-60-2
M. Wt: 352.4 g/mol
InChI Key: ZDMZBVDPCLWYQL-UHFFFAOYSA-N
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Description

6,6’-Dimethoxy-1,2,3,4-tetrahydro-3,4’-biisoquinoline-7,7’-diol is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications. This particular compound is characterized by its two methoxy groups and two hydroxyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dimethoxy-1,2,3,4-tetrahydro-3,4’-biisoquinoline-7,7’-diol typically involves multi-step organic reactions. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound through cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dimethoxy-1,2,3,4-tetrahydro-3,4’-biisoquinoline-7,7’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives with altered functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

6,6’-Dimethoxy-1,2,3,4-tetrahydro-3,4’-biisoquinoline-7,7’-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6’-Dimethoxy-1,2,3,4-tetrahydro-3,4’-biisoquinoline-7,7’-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Dimethoxy-1,2,3,4-tetrahydro-3,4’-biisoquinoline-7,7’-diol is unique due to its specific arrangement of methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

CAS No.

1810-60-2

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

4-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-3-yl)-6-methoxyisoquinolin-7-ol

InChI

InChI=1S/C20H20N2O4/c1-25-19-6-11-3-16(22-9-12(11)4-17(19)23)15-10-21-8-13-5-18(24)20(26-2)7-14(13)15/h4-8,10,16,22-24H,3,9H2,1-2H3

InChI Key

ZDMZBVDPCLWYQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CNC(CC2=C1)C3=CN=CC4=CC(=C(C=C43)OC)O)O

Origin of Product

United States

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